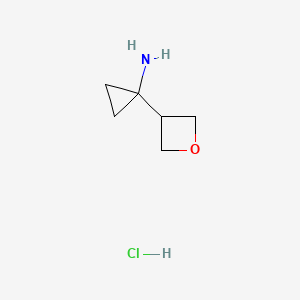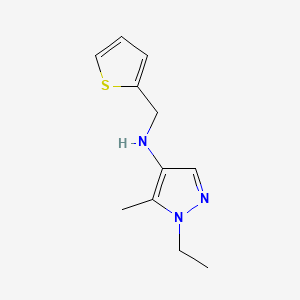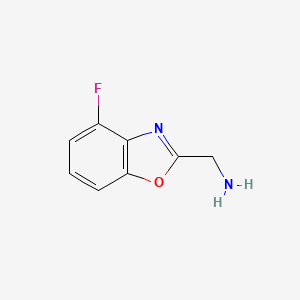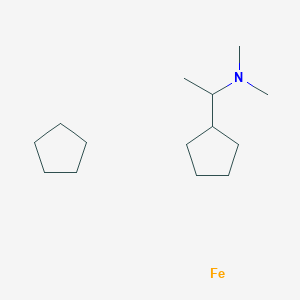-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)
[2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimetilamino)etilamina es un compuesto orgánico complejo que presenta tanto un anillo de pirazol como un grupo dimetilaminoetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(dimetilamino)etilamina se puede lograr mediante un proceso de varios pasos:
Formación del anillo de pirazol: Esto se puede hacer reaccionando hidracina con una 1,3-dicetona adecuada en condiciones ácidas.
Alquilación del anillo de pirazol: El anillo de pirazol se puede alquilar utilizando bromuro de isopropilo en presencia de una base como el carbonato de potasio.
Adición del grupo dimetilaminoetil: Esto se puede lograr haciendo reaccionar el pirazol alquilado con 2-cloro-N,N-dimetiletanamina en condiciones básicas.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(dimetilamino)etilamina probablemente implicaría pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo dimetilaminoetil.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al grupo dimetilaminoetil.
Sustitución: Tanto el anillo de pirazol como el grupo dimetilaminoetil pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Principales productos
Oxidación: Derivados oxidados del grupo dimetilaminoetil.
Reducción: Formas reducidas del anillo de pirazol o del grupo dimetilaminoetil.
Sustitución: Derivados halogenados del anillo de pirazol o del grupo dimetilaminoetil.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Síntesis: Puede servir como intermedio en la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: El compuesto puede actuar como inhibidor de ciertas enzimas.
Unión a receptores: Puede unirse a receptores específicos, influyendo en las vías biológicas.
Medicina
Desarrollo de fármacos:
Agentes terapéuticos: Puede tener propiedades terapéuticas para tratar ciertas afecciones.
Industria
Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Fabricación química: Se puede emplear en la producción de otros productos químicos.
Mecanismo De Acción
El mecanismo por el cual 2-(dimetilamino)etilamina ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El grupo dimetilaminoetil puede participar en enlaces de hidrógeno e interacciones electrostáticas, mientras que el anillo de pirazol puede participar en apilamiento π-π y otras interacciones no covalentes. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(dimetilamino)etilamina
- 2-(dimetilamino)etilamina
- 2-(dimetilamino)etilamina
Singularidad
La presencia del grupo isopropilo en 2-(dimetilamino)etilamina lo distingue de compuestos similares. Esta característica estructural puede influir en su reactividad, afinidad de unión y actividad biológica general, convirtiéndolo en un compuesto único con aplicaciones y propiedades específicas.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-10(2)15-11(5-6-13-15)9-12-7-8-14(3)4/h5-6,10,12H,7-9H2,1-4H3 |
Clave InChI |
IWIJZUMMSNEXCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)


![4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride](/img/structure/B11729678.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729680.png)
![2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)




